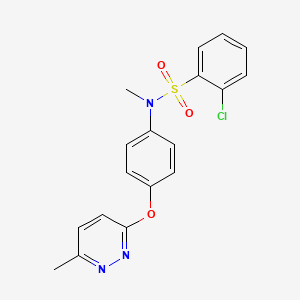
2,2-difluoro-N-(2-hydroxyethyl)-2-(pyridin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-difluoro-N-(2-hydroxyethyl)-2-(pyridin-2-yl)acetamide is a synthetic organic compound that features a pyridine ring, a hydroxyethyl group, and two fluorine atoms attached to the acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-N-(2-hydroxyethyl)-2-(pyridin-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-pyridinecarboxaldehyde, ethylene glycol, and difluoroacetic acid.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents such as ethanol or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
2,2-difluoro-N-(2-hydroxyethyl)-2-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the fluorine atoms or to modify the pyridine ring.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 2,2-difluoro-N-(2-oxoethyl)-2-(pyridin-2-yl)acetamide.
Reduction: Formation of 2,2-difluoro-N-(2-hydroxyethyl)-2-(piperidin-2-yl)acetamide.
Substitution: Formation of this compound derivatives with various substituents.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of 2,2-difluoro-N-(2-hydroxyethyl)-2-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
類似化合物との比較
Similar Compounds
2,2-difluoro-N-(2-hydroxyethyl)-2-(pyridin-3-yl)acetamide: Similar structure with the pyridine ring at a different position.
2,2-difluoro-N-(2-hydroxyethyl)-2-(pyridin-4-yl)acetamide: Another positional isomer.
2,2-difluoro-N-(2-hydroxyethyl)-2-(quinolin-2-yl)acetamide: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
2,2-difluoro-N-(2-hydroxyethyl)-2-(pyridin-2-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers and analogs.
特性
IUPAC Name |
2,2-difluoro-N-(2-hydroxyethyl)-2-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O2/c10-9(11,8(15)13-5-6-14)7-3-1-2-4-12-7/h1-4,14H,5-6H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREWNQCZMZYGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C(=O)NCCO)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-tert-butylphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide](/img/structure/B2624797.png)
![2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2624801.png)

![(E)-4-methoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2624803.png)
![6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl acetate](/img/structure/B2624804.png)

![N-{3-[1-(2-methylpropanoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2624807.png)
![3-(2-methoxyphenyl)-9-(3-phenylpropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2624808.png)



![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3,4-dihydro-1H-isochromene-8-carboxamide;hydrochloride](/img/structure/B2624816.png)

